![molecular formula C18H22N4O2S B2506296 (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone CAS No. 1705549-65-0](/img/structure/B2506296.png)
(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a potent DDR1 inhibitor . DDR1 is a receptor tyrosine kinase that binds and is activated by collagens. Inhibition of DDR1 has been shown to prevent fibrosis and renal function loss in a genetic mouse model of Alport Syndrome .
Molecular Structure Analysis
The molecular structure of this compound involves a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients . The compound also contains a piperidine ring and a pyridine ring .科学的研究の応用
Chemistry and Kinetics in Solution
The compound's photochemistry was investigated in a study by Tae et al. (1999). This research focused on the photochemical reactions of related oxadiazoline compounds in various solutions, leading to fragmentation and formation of various products, including piperidine derivatives (Tae, E. L., Zhu, Z., Platz, M., Pezacki, J., & Warkentin, J., 1999).
Anticancer and Antimicrobial Potentials
A 2021 study by Katariya et al. synthesized novel compounds incorporating oxazole, pyrazoline, and pyridine entities, showing significant anticancer and antimicrobial activities (Katariya, K. D., Vennapu, D. R., & Shah, S., 2021).
Patel et al. (2011) explored the synthesis and antimicrobial activity of new pyridine derivatives, with observations of modest activity against bacteria and fungi (Patel, N., Agravat, S. N., & Shaikh, F. M., 2011).
Molecular Interaction Studies
Shim et al. (2002) investigated the molecular interaction of a piperidin-1-yl compound with the CB1 cannabinoid receptor, providing insights into the conformational behavior and binding interactions of similar compounds (Shim, J., Welsh, W., Cartier, E., Edwards, J., & Howlett, A., 2002).
Antimycobacterial Activity
R.V.Sidhaye et al. (2011) reported on the antimycobacterial activity of nicotinic acid hydrazide derivatives, a research direction relevant for compounds involving piperidine and pyridine rings (R.V.Sidhaye, A.E.Dhanawade, K.Manasa, & G.Aishwarya, 2011).
Synthesis and Structural Studies
Zhang et al. (2020) presented an efficient method for synthesizing heterocycles containing both piperidine and pyridine rings, highlighting the challenges and potential solutions in this area of organic synthesis (Zhang, Q.‐Z., Li, Z.‐Y., Zhang, L., Lv, N., Pan, Q., Ke, C.‐Y., & Zhang, X.‐L., 2020).
作用機序
Target of action
The compound contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .
Biochemical pathways
Based on the known activities of similar compounds, it could potentially affect pathways related to carbonic anhydrase, pparα/δ, and sirtuin 2 .
Result of action
Based on the known activities of similar compounds, it could potentially have anti-cancer, anti-aging, antimicrobial effects, and could act as a pparα/δ agonist and a sirtuin 2 inhibitor .
特性
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-25-17-14(5-2-8-19-17)18(23)22-9-3-4-12(11-22)10-15-20-16(21-24-15)13-6-7-13/h2,5,8,12-13H,3-4,6-7,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAODDWCDRAXGMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。